molecular formula C24H29NO7 B1673513 2-({2-[2-(2-Aminoethoxy)ethoxy]ethoxy}methyl)-3-[(9H-fluoren-9-yl)methoxy]-3-oxopropanoic acid CAS No. 867062-95-1

2-({2-[2-(2-Aminoethoxy)ethoxy]ethoxy}methyl)-3-[(9H-fluoren-9-yl)methoxy]-3-oxopropanoic acid

Número de catálogo: B1673513
Número CAS: 867062-95-1
Peso molecular: 443.5 g/mol
Clave InChI: HGNJXQNPBKSKMR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound (CAS: 867062-95-1), commonly abbreviated as Fmoc-NH-PEG(3)-COOH, is a fluorenylmethyloxycarbonyl (Fmoc)-protected polyethylene glycol (PEG)-based linker. Its structure comprises:

  • Fmoc group: A UV-sensitive protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) .
  • PEG3 spacer: Three ethylene glycol units (2,7,10,13-tetraoxa) providing hydrophilicity and flexibility.
  • Carboxylic acid terminus: Enables conjugation to amines or hydroxyl groups in peptides, proteins, or small molecules.

Propiedades

Número CAS

867062-95-1

Fórmula molecular

C24H29NO7

Peso molecular

443.5 g/mol

Nombre IUPAC

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid

InChI

InChI=1S/C24H29NO7/c25-9-10-29-11-12-30-13-14-31-15-22(23(26)27)24(28)32-16-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21-22H,9-16,25H2,(H,26,27)

Clave InChI

HGNJXQNPBKSKMR-UHFFFAOYSA-N

SMILES canónico

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(COCCOCCOCCN)C(=O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Fmoc-N-amido-PEG3-acid

Origen del producto

United States

Métodos De Preparación

Solid-Phase Peptide Synthesis (SPPS) Approaches

Resin Functionalization and Fmoc Deprotection

The compound is frequently synthesized via Fmoc-based SPPS, leveraging Rink amide AM resin (0.32 mmol/g loading) or TentaGel HL RAM resin (0.35 mmol/g) as solid supports. The resin is first swollen in dichloromethane (DCM)/N,N-dimethylformamide (DMF) (1:1) for 60 minutes, followed by Fmoc deprotection using 20% piperidine/DMF (5 minutes × 2 cycles). Residual piperidine is removed through sequential washes with DMF and DCM.

Coupling of Fmoc-PEG3-Acid Building Blocks

The PEG3 spacer and Fmoc-protected amine are introduced using a solution of Fmoc-N-amido-PEG3-acid (4 equiv), hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 3.8 equiv), and N,N-diisopropylethylamine (DIEA, 8 equiv) in DMF. Coupling proceeds for 30–60 minutes under nitrogen, with double couplings employed to ensure >95% efficiency. For challenging couplings, PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) are used to minimize racemization.

Table 1: Representative Coupling Conditions for Fmoc-N-amido-PEG3-acid
Reagent Equivalents Solvent Time (min) Yield (%)
HATU/DIEA 3.8/8 DMF 60 91
HCTU/DIEA 3.8/8 DMF 30 85
PyAOP/HOAt/DIEA 5/5/8 DMF 120 89

Solution-Phase Synthesis

Stepwise Assembly of PEG3 Linker

In solution-phase protocols, the PEG3 backbone is constructed via sequential Williamson ether synthesis. Ethylene oxide units are introduced using tosyl or mesyl leaving groups, followed by nucleophilic displacement with sodium hydroxide in tetrahydrofuran (THF)/toluene (45°C, 16.75 hours). The Fmoc group is then introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in DCM, yielding the protected amine intermediate.

Carboxylic Acid Functionalization

The terminal carboxylic acid is installed by treating the PEG3 intermediate with bromoacetic acid under basic conditions (potassium carbonate, water, 20°C). Final purification involves flash chromatography (silica gel, hexanes/ethyl acetate gradient) or preparative HPLC (Waters X-Bridge C18 column, 0.1% TFA in acetonitrile/water).

Key Synthetic Challenges and Optimizations

Minimizing Oxidation Side Reactions

Methionine oxidation and PEG linker degradation are mitigated by performing couplings under inert atmospheres and avoiding prolonged exposure to trifluoroacetic acid (TFA) during resin cleavage. Cocktail K (TFA/phenol/water/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5) reduces tert-butyl ether cleavage by scavenging carbocations.

Purification and Characterization

Crude products are precipitated in cold diethyl ether and lyophilized. Analytical HPLC (Shimadzu LC-MS2020) confirms purity (>95%), while electrospray ionization mass spectrometry (ESI-MS) verifies molecular weight (observed m/z: 444.2 [M+H]+; calculated: 443.49).

Industrial-Scale Production

Automated Parallel Synthesis

For high-throughput applications, automated synthesizers (e.g., Syro II) enable parallel synthesis of 48 variants simultaneously. Pre-programmed cycles for Fmoc deprotection, coupling, and acetylation ensure batch consistency. Typical yields range from 0.56% (manual) to 2.1% (automated).

Table 2: Comparison of Manual vs. Automated Synthesis
Parameter Manual SPPS Automated SPPS
Resin Loading 0.32 mmol/g 0.35 mmol/g
Coupling Time 30–60 min 60 min
Average Yield 0.56–1.2% 1.8–2.1%
Purity (HPLC) 97.5% 95–98%

Applications in Bioconjugation

Post-synthesis, the Fmoc group is removed using 20% piperidine/DMF, exposing the primary amine for conjugation to antibodies, peptides, or small molecules. The carboxylic acid reacts with amines via carbodiimide chemistry (EDC/HOBt), forming stable amide bonds for drug delivery systems and vaccine adjuvants.

Análisis De Reacciones Químicas

Types of Reactions

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid can undergo various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the amide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ether linkages can undergo nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether solvents.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Amine derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is utilized in drug design and development due to its ability to interact with biological targets. Its structure allows for modifications that can enhance bioactivity and selectivity. Preliminary studies indicate potential antimicrobial and anticancer properties, making it a candidate for therapeutic research.

Peptide Synthesis

As a derivative of fluorenylmethyloxycarbonyl (Fmoc), this compound serves as a protecting group in peptide synthesis. The Fmoc group protects the amine functionalities of amino acids during the stepwise assembly of peptide chains. This method is crucial for producing complex peptides used in various biological applications .

Materials Science

The unique structural features of this compound allow it to be tailored for specific functionalities in materials science. Its solubility and stability in organic solvents make it suitable for creating advanced materials with desired properties.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial activity of compounds similar to 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid against various pathogens. For instance, derivatives were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant inhibition at low concentrations .

Peptide Therapeutics

In peptide synthesis applications, the use of this compound has facilitated the production of peptides with enhanced stability and activity. The Fmoc protection strategy allows for efficient assembly and deprotection processes that are essential in generating therapeutic peptides.

Comparative Analysis Table

Compound NameSimilarity IndexKey Features
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azapentadecan-15-oic acid0.86Intermediate chain length; different functional groups
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4 azatridecan -13-oic acid0.86Shorter pentaoxa chain; varied functional groups

This table illustrates the structural diversity within this class of chemicals while highlighting the unique characteristics of 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid.

Mecanismo De Acción

The mechanism of action of 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid depends on its application. In drug delivery, for example, the compound can form micelles or nanoparticles that encapsulate therapeutic agents, facilitating their transport and release at the target site. The fluorenyl group can interact with biological membranes, enhancing cellular uptake, while the polyethylene glycol backbone provides stability and solubility in aqueous environments.

Comparación Con Compuestos Similares

Key Properties :

  • Molecular Formula: C₂₄H₂₉NO₇ .
  • Molecular Weight : 443.5 g/mol .
  • Applications : Used in peptide synthesis , vaccine development , and drug delivery systems .

Comparison with Structural Analogs

The compound belongs to a family of Fmoc-PEG-acid derivatives differing in PEG chain length, spacer composition, and terminal functional groups. Below is a detailed comparison:

Core Structural Variations

Compound Name (CAS) PEG Chain Length Oxa Units Spacer Length Terminal Group Molecular Formula Key Applications References
Target Compound (867062-95-1) PEG3 4 (tetra) 16-carbon -COOH C₂₄H₂₉NO₇ Peptide synthesis, vaccines
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid (872679-70-4) PEG4 6 (hexa) 22-carbon -COOH C₂₆H₃₃NO₈ Enhanced solubility for hydrophobic payloads
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azapentadecan-15-oic acid (139338-72-0) PEG2 4 (tetra) 15-carbon -COOH C₂₂H₂₅NO₇ Short-linker applications in constrained spaces
Fmoc-HN-Peg3-O–CH₂CO₂Me (Methyl ester derivative) PEG3 4 (tetra) 15-carbon -COOCH₃ C₂₅H₃₁NO₇ Ester-protected intermediates for stepwise synthesis
Fmoc-15-amino-4,7,10,13-tetraoxapentadecacanoic acid (557756-85-1) PEG3 4 (tetra) 19-carbon -COOH C₂₈H₃₅NO₈ Extended spacer for bioconjugation

Functional and Performance Differences

  • Solubility : Longer PEG chains (e.g., hexaoxa derivatives) improve aqueous solubility, critical for drug delivery systems .
  • Flexibility : PEG3 and PEG4 spacers reduce steric hindrance in peptide coupling compared to shorter analogs like the pentadecan-15-oic acid derivative .
  • Reactivity : Methyl ester derivatives (e.g., -COOCH₃) require hydrolysis to -COOH for conjugation, adding synthetic steps .
  • Stability : Fmoc group stability under basic conditions is consistent across analogs, but longer PEG chains may alter cleavage kinetics .

Actividad Biológica

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid is a synthetic compound with potential applications in medicinal chemistry and drug development. Its unique structure, characterized by the presence of fluorene and a tetraoxa chain, suggests interesting biological properties that warrant investigation.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Formula : C21H23NO6
  • Molecular Weight : 385.42 g/mol
  • IUPAC Name : 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorenyl group may enhance lipophilicity, potentially improving cell membrane permeability. The tetraoxa chain contributes to hydrogen bonding interactions with target proteins.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Properties : In vitro studies have shown that it may induce apoptosis in cancer cell lines, suggesting its potential use in cancer therapy.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in cell cultures, indicating possible applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the same chemical class. Although specific data on 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid is limited, insights can be drawn from related compounds:

StudyCompoundFindings
1-(9H-Fluoren-9-yl)-3-oxo derivativesShowed significant antimicrobial activity against Gram-positive bacteria.
Tetraoxa derivativesInduced apoptosis in breast cancer cell lines through caspase activation.
Fluorene-based compoundsExhibited anti-inflammatory properties by inhibiting NF-kB signaling pathway.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds suggests good oral bioavailability and moderate metabolic stability. Toxicological assessments indicate low cytotoxicity at therapeutic doses; however, further studies are needed to establish safety profiles for human use.

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

Methodological Answer: The compound is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS). Key steps include:

  • Fmoc Protection : The fluorenylmethoxycarbonyl (Fmoc) group shields the amine during coupling .
  • Coupling Agents : Use HOBt (1-hydroxybenzotriazole) or other carbodiimides to activate carboxylic acid groups for amide bond formation .
  • Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) with gradients of acetonitrile/water (0.1% TFA) ensures high purity (>97%). Confirm purity via high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) .

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • HRMS : Accurately determine molecular weight (e.g., C₃₂H₄₅N₃O₁₀ requires [M+H]⁺ = 644.3185) .
  • FT-ICR MS : Resolve isotopic patterns for structural validation .
  • ¹H/¹³C NMR : Assign peaks for ether, amide, and fluorenyl groups. For example, the Fmoc aromatic protons appear at δ 7.2–7.8 ppm .

Q. What is the compound’s role in vaccine development?

Methodological Answer: It acts as a linker or carrier in conjugate vaccines. The carboxylic acid terminus enables covalent attachment to antigens, while the Fmoc group facilitates controlled deprotection for site-specific functionalization. Validate conjugation efficiency via SDS-PAGE or MALDI-TOF .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Q. Which analytical techniques are most effective for quality control?

Methodological Answer:

Technique Purpose Key Parameters
HRMSMolecular weight confirmationResolution >30,000; mass error <2 ppm
FT-ICR MSStructural elucidationIsotopic fine structure analysis
RP-HPLCPurity assessmentC18 column, 0.1% TFA gradient

Advanced Research Questions

Q. How can contradictions in mass spectrometry data be resolved?

Methodological Answer: Discrepancies between HRMS and FT-ICR MS often arise from:

  • Adduct Formation : Use ion-exchange columns to eliminate Na⁺/K⁺ adducts .
  • Isomeric Impurities : Employ tandem MS (MS/MS) to differentiate isomers via fragmentation patterns .
  • Solvent Artifacts : Replace TFA with formic acid in mobile phases to avoid suppression effects .

Q. How does the compound’s stability vary under different experimental conditions?

Methodological Answer:

  • pH Sensitivity : Degrades rapidly in strong acids (pH <2) or bases (pH >10). Stabilize in neutral buffers (pH 6–8) .
  • Thermal Stability : Decomposes above 40°C. Use cold storage (2–8°C) for long-term stability .
  • Light Exposure : Protect from UV light to prevent fluorenyl group oxidation .

Q. What experimental designs are optimal for studying its interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (e.g., with hMC4R receptors) .
  • Fluorescence Polarization : Label the compound with FITC or TRF probes to monitor competitive binding .
  • Cellular Assays : Use MEM-based cultures to assess bioactivity (e.g., melanocortin receptor activation) .

Q. How can synthetic yields be optimized for large-scale research applications?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time by 50% while maintaining >90% yield .
  • Solvent Optimization : Replace DMF with THF to minimize side reactions .
  • Coupling Efficiency : Monitor via Kaiser test; repeat couplings if ninhydrin-positive .

Q. How does this compound compare to structural analogs like 17-amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid?

Methodological Answer:

Feature Target Compound Analog (C₁₇H₃₀N₂O₇)
Solubility Moderate in DMSOHigh in water due to additional ether groups
Bioactivity Binds hMC4R (IC₅₀ = 12 nM)Lower affinity (IC₅₀ = 45 nM)
Synthetic Complexity Requires Fmoc deprotectionSimplified via direct amidation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-[2-(2-Aminoethoxy)ethoxy]ethoxy}methyl)-3-[(9H-fluoren-9-yl)methoxy]-3-oxopropanoic acid
Reactant of Route 2
Reactant of Route 2
2-({2-[2-(2-Aminoethoxy)ethoxy]ethoxy}methyl)-3-[(9H-fluoren-9-yl)methoxy]-3-oxopropanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.